molecular formula C7H13F3N2 B13965071 (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13965071
M. Wt: 182.19 g/mol
InChI Key: JDTCOINYTOFMBF-LURJTMIESA-N
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Description

(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method allows for the efficient synthesis of various cyclic amines, including pyrrolidines, in good to excellent yields.

Industrial Production Methods

Industrial production of (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes that ensure high yield and purity. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and proficient rhodium catalysts has been reported to provide various pyrrolidines in very good yields .

Chemical Reactions Analysis

Types of Reactions

(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce new functional groups into the pyrrolidine ring.

Scientific Research Applications

(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pyrrolidine ring and the trifluoromethyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

What sets (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine apart from other similar compounds is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

(3S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-12-4-3-6(5-12)11-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1

InChI Key

JDTCOINYTOFMBF-LURJTMIESA-N

Isomeric SMILES

CCN1CC[C@@H](C1)NC(F)(F)F

Canonical SMILES

CCN1CCC(C1)NC(F)(F)F

Origin of Product

United States

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